molecular formula C13H13N3O B2749909 N-((6-methylpyrimidin-4-yl)methyl)benzamide CAS No. 2097889-18-2

N-((6-methylpyrimidin-4-yl)methyl)benzamide

Cat. No. B2749909
CAS RN: 2097889-18-2
M. Wt: 227.267
InChI Key: VYFCPPXQVZSJKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the addition of benzoic acid, dry DCM, and a catalytic amount of DMF in a round-bottom flask .


Chemical Reactions Analysis

The chemical reactions involving benzamides have been studied extensively. For instance, benzamides can react with azo and diazo compounds to generate toxic gases . They can also undergo direct nucleophilic acyl substitution reactions with organolithium and organomagnesium reagents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-((6-methylpyrimidin-4-yl)methyl)benzamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial and antifungal properties, comparable or even superior to standard drugs like Streptomycin and Amphotericin-B. Specifically, derivatives containing phenyl moieties have demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria, as well as against various fungi, making them potential candidates for further development as antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

Crystal Structure Analysis

The crystal and molecular structures of certain derivatives, obtained as side products during the synthesis of antitubercular agents, have been reported. These studies are crucial for understanding the compound's interactions and designing more effective derivatives (Richter et al., 2023).

Solid-Phase Synthesis

The solid-phase synthesis approach for pyrimidine derivatives, including this compound, allows for the efficient and high-yield production of these compounds. This method is advantageous for early development demands due to the ease and speed of obtaining the desired compound in sufficient quantities (Meisenbach, Allmendinger, & Mak, 2003).

Inhibitors of DNA Methylation

Derivatives of this compound have been designed and synthesized as potent inhibitors of DNA methyltransferase (DNMT), showing promising anticancer activities. These compounds selectively inhibit DNMTs, block cancer cell proliferation, and induce cell-cycle arrest and apoptosis, making them potential candidates for cancer therapy (Zhou et al., 2008).

Antitumor Activity

Novel derivatives have been synthesized and evaluated for their antitumor properties, demonstrating significant activity against various human tumor cell lines. This highlights the potential of this compound derivatives as antitumor agents (Insuasty et al., 2008).

Safety and Hazards

Benzamides, including “N-((6-methylpyrimidin-4-yl)methyl)benzamide”, should be handled with care as they can react with azo and diazo compounds to generate toxic gases .

properties

IUPAC Name

N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-7-12(16-9-15-10)8-14-13(17)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFCPPXQVZSJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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